alpha-Phenyl-2-pyridineacetamide-d4
Description
Alpha-Phenyl-2-pyridineacetamide-d4 is a deuterated derivative of alpha-Phenyl-2-pyridineacetamide. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling that aids in various analytical techniques.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D |
InChI Key |
PYAPITOPBTXXNJ-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(C2=CC=CC=C2)C(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-2-pyridineacetamide-d4 typically involves the deuteration of alpha-Phenyl-2-pyridineacetamide. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These methods often utilize specialized equipment to handle deuterium gas and ensure the efficient and safe production of the compound. The process may also include purification steps to isolate the deuterated product from any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-2-pyridineacetamide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles, often under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives.
Scientific Research Applications
Alpha-Phenyl-2-pyridineacetamide-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways and enzyme activities.
Medicine: It is utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mechanism of Action
The mechanism of action of alpha-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, often leading to kinetic isotope effects. These effects can provide insights into reaction mechanisms and pathways, particularly in enzymatic and catalytic processes.
Comparison with Similar Compounds
Alpha-Phenyl-2-pyridineacetamide-d4 can be compared with other similar compounds, such as:
Alpha-Phenyl-2-pyridineacetamide: The non-deuterated version, which lacks the isotopic labeling and may have different stability and reactivity.
Alpha-Phenyl-2-pyridineacetamide-d3: A partially deuterated derivative with three deuterium atoms, which may exhibit different kinetic isotope effects.
Alpha-Phenyl-2-pyridineacetamide-d5: A fully deuterated derivative with five deuterium atoms, which may have enhanced stability and distinct analytical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which provides valuable information in various analytical and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
